molecular formula C20H16BrN5O2 B2517909 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide CAS No. 1326866-96-9

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2517909
CAS No.: 1326866-96-9
M. Wt: 438.285
InChI Key: KQGANSSIHPZIFM-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide is a pyrazolo-triazine derivative featuring a 4-bromophenyl substituent at position 2 of the heterocyclic core and an N-(2-methylphenyl)acetamide side chain.

Properties

CAS No.

1326866-96-9

Molecular Formula

C20H16BrN5O2

Molecular Weight

438.285

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H16BrN5O2/c1-13-4-2-3-5-16(13)23-19(27)11-25-20(28)18-10-17(24-26(18)12-22-25)14-6-8-15(21)9-7-14/h2-10,12H,11H2,1H3,(H,23,27)

InChI Key

KQGANSSIHPZIFM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H18BrN5O2C_{20}H_{18}BrN_5O_2 with a molecular weight of approximately 452.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core with a bromophenyl substituent that enhances its biological activity.

PropertyValue
Molecular FormulaC20H18BrN5O2C_{20}H_{18}BrN_5O_2
Molecular Weight452.3 g/mol
CAS Number1326901-35-2

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of the bromophenyl group is believed to enhance these effects through interactions with specific cellular pathways.

  • Case Study : A study published in Pharmaceutical Research demonstrated that pyrazolo[1,5-d][1,2,4]triazine derivatives inhibited the proliferation of human cancer cells by targeting key signaling pathways involved in cell survival and proliferation .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Pyrazolo derivatives have shown activity against several viruses by disrupting viral replication processes.

  • Research Findings : A recent study highlighted that certain pyrazolo derivatives could inhibit the replication of influenza viruses in vitro by interfering with viral RNA synthesis .

Enzymatic Inhibition

Enzymatic inhibition is another area where this compound shows promise. It has been reported that pyrazolo derivatives can act as inhibitors for various enzymes involved in disease processes.

  • Example : The inhibition of protein kinases has been noted as a significant mechanism through which these compounds exert their biological effects. Inhibitors targeting specific kinases can lead to altered signaling pathways that are crucial for cancer cell survival .

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases (G1/S or G2/M), leading to reduced cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.
  • Inhibition of Signaling Pathways : By inhibiting pathways such as PI3K/Akt or MAPK/ERK, the compound can effectively reduce tumor growth and metastasis.

Comparison with Similar Compounds

Core Structural Similarities and Variations

The pyrazolo[1,5-d][1,2,4]triazin-4-one core is conserved across analogs, but substituents at position 2 of the triazine ring and the acetamide side chain vary significantly:

Compound Name R1 (Position 2) R2 (Acetamide Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Bromophenyl N-(2-methylphenyl) C21H17BrN5O2* ~452.3 Bromine enhances lipophilicity
2-[2-(4-Bromophenyl)-...-N-(3-methoxybenzyl)acetamide 4-Bromophenyl N-(3-methoxybenzyl) C21H18BrN5O3 468.31 Methoxy group increases polarity
2-[2-(4-Ethoxyphenyl)-...-N-(4-methoxybenzyl)acetamide 4-Ethoxyphenyl N-(4-methoxybenzyl) C23H23N5O4 433.5 Ethoxy group alters solubility
2-(Benzo[d][1,3]dioxol-5-yl)-...-N-(4-bromo-2-fluorophenyl)acetamide Benzo[d][1,3]dioxol-5-yl N-(4-bromo-2-fluorophenyl) C21H14BrFN4O4 485.3 Fluorine adds electronegativity

*Assumed formula based on structural analogy.

Key Observations :

  • Bromine vs. Ethoxy/Methoxy : Bromine (atomic mass ~80) contributes significantly to molecular weight and lipophilicity compared to ethoxy (-OC2H5) or methoxy (-OCH3) groups. This may enhance membrane permeability but reduce aqueous solubility .

Pharmacological Implications

Though direct bioactivity data for the target compound is unavailable, structural analogs provide clues:

  • Kinase Inhibition : Pyrazolo-triazine derivatives are explored for kinase modulation; bromine’s electron-withdrawing effects may enhance binding to ATP pockets .
  • Solubility vs. Permeability : Methoxy/ethoxy groups in and improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic profile.

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